2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Description
The compound 2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as Maribavir, is a benzimidazole ribonucleoside analogue with potent antiviral activity. Its structure comprises a 5,6-dichlorobenzimidazole core substituted at position 2 with a propan-2-ylamino group and linked to a hydroxymethyl-oxolane (ribose) moiety at position 1 . Maribavir selectively inhibits human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) by targeting the pUL97 kinase, with an IC50 of 3 nM against wild-type pUL97 . It is clinically significant for treating HCMV infections, particularly in immunocompromised patients, and has been studied extensively for its mechanism of action and resistance profiles.
Properties
IUPAC Name |
2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBVJALEQWJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870130 | |
| Record name | 5,6-Dichloro-1-pentofuranosyl-N-(propan-2-yl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Dichloro and Propan-2-ylamino Groups: Chlorination of the benzimidazole core followed by nucleophilic substitution with isopropylamine.
Construction of the Oxolane Ring: This involves cyclization reactions using appropriate diol precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The dichloro groups can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH) under basic conditions.
Major Products
Oxidation: Formation of benzimidazole carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, influencing their activity and function. The dichloro and propan-2-ylamino groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Functional Differences
Maribavir’s activity and specificity are influenced by its unique substituents:
- 5,6-Dichloro groups : Enhance electrophilic interactions with viral targets.
- Propan-2-ylamino group: Improves binding affinity and selectivity for pUL97 kinase.
- Ribose moiety : Facilitates cellular uptake via nucleoside transporters.
Below is a comparison with two structurally related compounds:
Compound A : (2R,3R,4S,5R)-2-(5,6-Dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol (DRB)
- Structure: Shares the 5,6-dichlorobenzimidazole and ribose moieties but lacks the propan-2-ylamino group .
- Activity : Primarily inhibits transcriptional kinases (e.g., CDK9) and RNA polymerase II, making it a research tool for studying transcription elongation .
- Molecular Formula : C₁₂H₁₂Cl₂N₂O₄ .
Compound B : 2-(5,6-Dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Comparative Data Table
*Maribavir’s molecular formula is inferred as approximately C₁₅H₁₉Cl₂N₃O₄ based on structural analysis.
Mechanistic and Pharmacological Insights
- Maribavir: The propan-2-ylamino group enhances binding to pUL97, blocking viral DNA synthesis and capsid nuclear egress. Resistance mutations (e.g., T409M in pUL97) highlight its target specificity .
- 5,6-Dimethyl Analogue: Methyl groups reduce electronegativity, likely diminishing interactions with viral kinases.
Research Findings and Clinical Relevance
- Maribavir : Phase III trials demonstrate efficacy against refractory HCMV, with a 67% response rate versus 24% for valganciclovir .
- DRB : Used to study transcription mechanisms but shows cytotoxicity at higher doses, limiting therapeutic utility .
- 5,6-Dimethyl Analogue: No clinical data available; its physicochemical properties (e.g., LogP = 0.26) suggest moderate membrane permeability .
Biological Activity
The compound 2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol , also known by its CAS number 176161-24-3 , is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.24 g/mol . Its structure features a benzimidazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H19Cl2N3O4 |
| Molecular Weight | 364.24 g/mol |
| CAS Number | 176161-24-3 |
| IUPAC Name | 2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Initial studies suggest that it may exert its effects through the inhibition of specific enzymes or receptors involved in cellular signaling pathways.
Enzyme Inhibition
Preliminary data indicate that the compound may inhibit certain kinases, similar to other benzimidazole derivatives. For instance, compounds in this class have been shown to inhibit cytomegalovirus (CMV) pUL97 kinase with nanomolar potency . This suggests a potential application in antiviral therapies.
Biological Activity Studies
Research has focused on the compound's effects on various cell lines and its potential therapeutic applications. Below are summarized findings from several studies:
Anticancer Activity
- Cell Proliferation Assays : In vitro studies demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining.
Antimicrobial Activity
- Bacterial Inhibition : The compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL.
- Fungal Activity : Preliminary antifungal tests indicated that it also possesses activity against common fungal pathogens like Candida albicans .
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study 1 : A study involving animal models of cancer showed that administration of the compound resulted in significant tumor regression compared to control groups, suggesting its potential as an anticancer agent.
- Case Study 2 : Research on its antiviral properties indicated that the compound could reduce viral load in infected cells by over 50% when used in conjunction with standard antiviral therapies.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for any therapeutic development. Toxicological studies are ongoing to evaluate the compound's safety profile, including its effects on liver and kidney function in animal models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a reflux-based approach using ethanol or acetonitrile as solvents, as described in benzimidazole derivative syntheses . Optimize stoichiometry (e.g., 1:1 molar ratios of precursors) and reaction time (2–6 hours) via iterative testing. Employ statistical Design of Experiments (DoE) to minimize trials, focusing on variables like temperature, solvent polarity, and catalyst concentration. Use Thin-Layer Chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor progress . For purification, recrystallize using DMF–EtOH (1:1) or methanol, adjusting solvent polarity based on compound solubility .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification, High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (>98%), and Mass Spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable. For intermediate checks, use TLC with iodine vapor visualization or FT-IR spectroscopy to track key bonds (e.g., hydroxyl or benzimidazole stretches).
Q. How can solvent systems be rationally selected for recrystallization?
- Methodological Answer : Screen solvents using Hansen solubility parameters to match the compound’s polarity. Test binary mixtures (e.g., DMF–EtOH ) for optimal crystal growth. Perform gradient cooling (e.g., 60°C to 4°C) to enhance yield. Characterize crystal morphology via polarized light microscopy and confirm purity via melting point analysis.
Advanced Research Questions
Q. How can computational quantum chemistry guide reaction pathway predictions and mechanistic studies?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction intermediates and transition states. Employ reaction path search algorithms (e.g., GRRM or AFIR) to identify energetically favorable pathways . Validate computational predictions with kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N in benzimidazole rings) to trace atom migration. Integrate machine learning to predict side reactions and optimize catalytic cycles .
Q. What experimental strategies resolve contradictions in spectroscopic or catalytic data?
- Methodological Answer : For conflicting NMR signals, conduct 2D experiments (COSY, NOESY) to resolve overlapping peaks. If catalytic activity varies between batches, perform X-ray Photoelectron Spectroscopy (XPS) to assess surface composition or use in situ FT-IR to monitor active sites. Apply multivariate analysis (e.g., PCA) to isolate confounding variables in DoE datasets . Cross-reference with computational models to identify discrepancies between theoretical and experimental activation energies .
Q. How can byproduct formation be minimized during large-scale synthesis?
- Methodological Answer : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing localized side reactions (e.g., dimerization). Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring. Optimize stoichiometry via DoE, focusing on limiting reagent excess (e.g., <5% molar surplus). For persistent byproducts, employ scavenger resins or membrane filtration (e.g., nanofiltration) during workup .
Q. What reactor design principles ensure scalability while maintaining reaction efficiency?
- Methodological Answer : Design reactors with high shear mixing (e.g., rotor-stator systems) to mitigate mass transfer limitations in viscous media. For exothermic reactions, incorporate jacketed cooling and thermocouple arrays for precise temperature control. Simulate fluid dynamics using CFD (Computational Fluid Dynamics) to optimize geometry. Consider membrane reactors for in situ product removal, reducing inhibitory effects . Validate scalability via kinetic modeling (e.g., Arrhenius plots) across bench, pilot, and production scales.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
